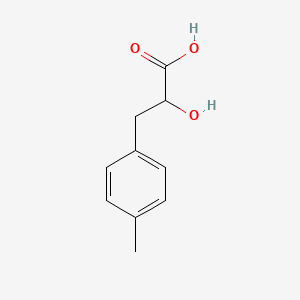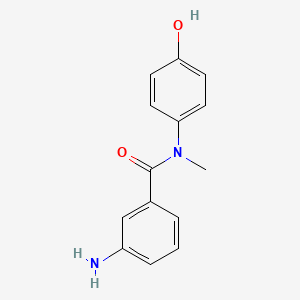
3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves a one-step method by condensation of N-(4-acetylphenyl)-2-chloroacetamide and various functionalized thiocarbamoyl compounds . The highly versatile chloroacetamide compound, N-(4-acetylphenyl)-2-chloroacetamide, has been prepared by the reported chloroacetylation .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using IR, 1H NMR, and mass spectroscopic analyses . The structures were established and confirmed on the basis of these analyses .Chemical Reactions Analysis
Cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . These substrates can act as ambident nucleophiles, that is, as both an N- and C-nucleophile .Aplicaciones Científicas De Investigación
Polymer Science Applications
The synthesis and characterization of novel aromatic polyimides incorporating 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide derivatives have been explored. These compounds are utilized in polymerization reactions with different anhydrides to produce polyimides exhibiting high thermal stability and solubility in organic solvents. Such polymers find applications in advanced materials due to their excellent thermal and mechanical properties (Butt et al., 2005).
Antioxidant Activity
Amino-substituted benzamide derivatives, including structures similar to this compound, have been studied for their antioxidant capabilities. Electrochemical oxidation mechanisms of these compounds were investigated to understand their potential as antioxidants. The study indicates that the primary amino group plays a critical role in their electrochemical behavior, suggesting these compounds' capacity to scavenge free radicals, an essential feature for potential antioxidant applications (Jovanović et al., 2020).
DNA Repair Mechanisms
Research on 3-aminobenzamide, a compound structurally related to this compound, has contributed significantly to understanding DNA repair mechanisms. This compound has been used as an inhibitor of poly(ADP-ribose) polymerase (PARP), elucidating the polymer's role in the late stages of DNA repair processes. Studies have shown that 3-aminobenzamide affects the frequency of DNA breaks in cells treated with alkylating agents, offering insights into the cellular effects of PARP inhibitors and their potential implications in DNA repair (Cleaver et al., 1985).
Mecanismo De Acción
Target of Action
Similar compounds have been documented as kinase inhibitors , suggesting that 3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide may also interact with kinases. Kinases play a crucial role in cellular signaling, regulating various cellular activities such as cell growth, division, and metabolism.
Direcciones Futuras
The future directions in the study of similar compounds involve the exploration of more powerful drugs with some requirements that involve the molecular size of a drug’s affinity for its target, drug bio-activation, and metabolization . They must also address the design of medications with fewer adverse effects and more desirable small-molecular drug characteristics than existing drugs .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds can act as fluorescent substrates of peroxidase (PO), undergoing enzymatically cross-linking reactions to surrounding cell constituents .
Cellular Effects
Related compounds have been shown to have significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM .
Molecular Mechanism
Related compounds have been shown to inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors .
Metabolic Pathways
Related compounds have been shown to interfere with the metabolism of tumor cells, shifting their metabolism to anaerobic glycolysis .
Propiedades
IUPAC Name |
3-amino-N-(4-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(12-5-7-13(17)8-6-12)14(18)10-3-2-4-11(15)9-10/h2-9,17H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCMSOCYBZTNOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

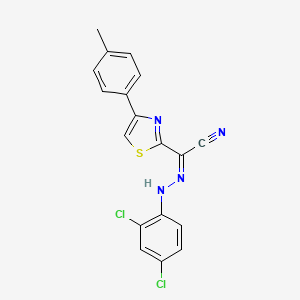
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2717663.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2717665.png)
![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2717666.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2717671.png)
![3-phenyl-5-[(Z)-2-thienylmethylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2717673.png)
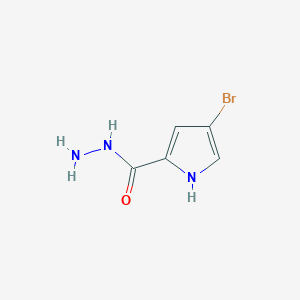


![4-((4-Propoxyphenyl)sulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2717677.png)

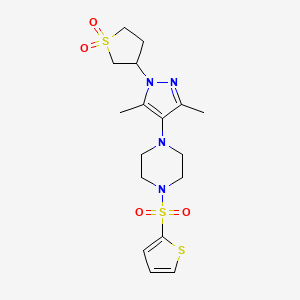
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717682.png)
